molecular formula C12H18ClN3O4S B2936394 [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine CAS No. 1586028-93-4

[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine

Cat. No.: B2936394
CAS No.: 1586028-93-4
M. Wt: 335.8
InChI Key: HPVIHLDATJNGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of sulfonamide derivatives .

Scientific Research Applications

[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
  • [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine
  • [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethanamine

Uniqueness

[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-8-10-2-1-7-14(9-10)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6,10H,1-2,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQORBOXSVCPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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